molecular formula C17H24Cl2N2O4S B2965202 2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-diethylacetamide CAS No. 341965-06-8

2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-diethylacetamide

Cat. No. B2965202
CAS RN: 341965-06-8
M. Wt: 423.35
InChI Key: JNIDTPMPTOFBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-diethylacetamide is a useful research compound. Its molecular formula is C17H24Cl2N2O4S and its molecular weight is 423.35. The purity is usually 95%.
BenchChem offers high-quality 2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-diethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-diethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-diethylacetamide is a compound that has been the subject of various synthetic and characterization studies. For example, research has explored the synthesis and characterization of related compounds, such as 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, focusing on their potential biological activities against enzymes like acetylcholinesterase (Rehman et al., 2013). These studies are crucial for understanding the chemical properties and potential biological implications of such compounds.

Biological Screening and Potential Therapeutic Applications

The compound and its derivatives have also been evaluated for their biological activities, particularly in the context of enzyme inhibition. This includes investigations into their activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, where they have shown relative activity, suggesting potential therapeutic applications in treating diseases associated with these enzymes (Rehman et al., 2013).

Chemiluminescence and Photophysical Studies

Further research into the chemiluminescence properties of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds related to the core structure of 2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-diethylacetamide has revealed interesting photophysical properties. These studies have implications for developing new materials and methods in biochemical assays and imaging technologies (Watanabe et al., 2010).

Environmental and Degradation Studies

Environmental studies, including the breakdown of chloroacetamide herbicides and their transformation products in aquatic systems, have highlighted the stability and degradation pathways of related compounds. These findings are significant for understanding the environmental fate and potential ecological impacts of such chemicals (Graham et al., 1999).

properties

IUPAC Name

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-[2-(diethylamino)-2-oxoethyl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl2N2O4S/c1-4-21(5-2)17(23)11-26-10-16(22)20-14-9-15(25-7-6-24-3)13(19)8-12(14)18/h8-9H,4-7,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIDTPMPTOFBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSCC(=O)NC1=CC(=C(C=C1Cl)Cl)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.